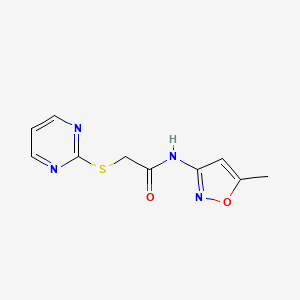

![molecular formula C17H28N2S B5305605 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)

2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine, also known as MEOP or GBR 12909, is a chemical compound that belongs to the piperazine class of drugs. It is a dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine acts as a selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synaptic cleft, leading to increased dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in regulating reward, motivation, and motor function, among other functions. By increasing dopamine levels in the brain, 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine is thought to enhance the activity of the dopamine system, which may underlie its therapeutic effects.

Biochemical and Physiological Effects:

2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been found to increase extracellular dopamine levels in the nucleus accumbens, a brain region that is involved in reward processing and addiction. Additionally, 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been found to increase the release of dopamine in the prefrontal cortex, a brain region that is involved in cognitive function. These effects suggest that 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine may have therapeutic potential for both addiction and cognitive disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in lab experiments is that it is a well-established dopamine reuptake inhibitor that has been extensively studied in animal models. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying the dopamine system. However, one limitation of using 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in lab experiments is that it has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine. One area of interest is its potential use in treating other addiction disorders, such as opioid addiction. Additionally, researchers may explore the use of 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in humans, which will be critical for its potential clinical applications.

Synthesis Methods

The synthesis of 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine involves the reaction of 2-(methylthio)benzylamine with 1-(2-bromoethyl)-4-isopropylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with ethyl iodide to form 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine. The synthesis method has been described in detail in several research articles and has been found to be reliable and reproducible.

Scientific Research Applications

2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including cocaine addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Several preclinical studies have demonstrated that 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine is effective in reducing cocaine self-administration and reinstatement in rats, suggesting that it may be a promising therapeutic agent for cocaine addiction. Additionally, 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been found to improve motor function in animal models of Parkinson's disease and to enhance cognitive performance in animal models of ADHD.

properties

IUPAC Name |

2-ethyl-4-[(2-methylsulfanylphenyl)methyl]-1-propan-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2S/c1-5-16-13-18(10-11-19(16)14(2)3)12-15-8-6-7-9-17(15)20-4/h6-9,14,16H,5,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJMLHHOZRHOSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1C(C)C)CC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

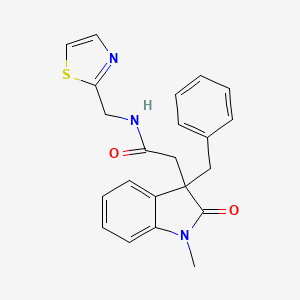

![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)

![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)

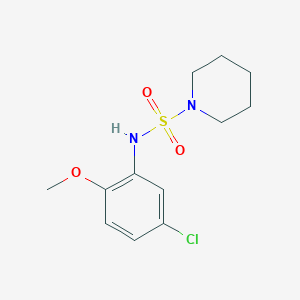

![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)

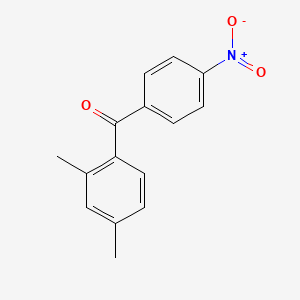

![N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5305561.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)

![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)

![ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5305577.png)

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)

![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)

![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)